N-Boc-DL-valinol, commonly referred to as Val-boroPro (PT-100, Talabostat), is a boronic dipeptide that has shown promise in cancer immunotherapy. It functions as a non-selective inhibitor of post-proline cleaving serine proteases, which are enzymes that modulate protein function through N-terminal dipeptide cleavage. The interest in Val-boroPro has grown due to its potential anti-tumor properties and its ability to modulate the immune system, which has led to its advancement to phase 3 clinical trials in humans.
The mechanism of action of Val-boroPro is intricately linked to the immune system's response to cancer cells. It has been discovered that Val-boroPro inhibits the serine proteases DPP8 and DPP9, which in turn activates the inflammasome sensor protein Nlrp1b. This activation leads to the induction of pro-caspase-1, which mediates a proinflammatory form of cell death known as pyroptosis, selectively in monocytes and macrophages12. This form of cell death is independent of the inflammasome adaptor ASC and results in the cleavage and activation of gasdermin D, a protein essential for the execution of pyroptosis2. The activation of this pathway represents a novel checkpoint in the control of the innate immune system and suggests that DPP8/9 serve as an intracellular checkpoint to restrain Nlrp1b and the innate immune response.
Val-boroPro has been extensively studied for its anti-tumor effects. It induces powerful anti-tumor immune responses by accelerating the expansion of tumor-specific T cells and enhancing the trafficking of dendritic cells to tumor-draining lymph nodes3. This results in the priming of T cells that demonstrate an increased capacity to reject tumors following adoptive transfer, even without further treatment of the recipient3. The compound's ability to mediate tumor regression requires the presence of dendritic cells, highlighting its role in modulating adaptive immune responses3.
Beyond its direct anti-tumor activity, Val-boroPro has been shown to have adjuvant properties that can enhance the effectiveness of dendritic cell vaccines. When combined with dendritic cell vaccination, Val-boroPro treatment results in the complete regression of established tumors in murine models3. This suggests that Val-boroPro can be used to potentiate the effects of other immune-based therapies for cancer, making it a versatile tool in the field of cancer immunotherapy.
CAS No.: 1460-73-7
CAS No.: 66609-69-6
CAS No.: 30655-48-2
CAS No.: 1453-24-3
CAS No.: 1359828-78-6
CAS No.: 2530-99-6